5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride
5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride
Desbenzyl donepezil hydrochloride is a metabolite of drug, donepezil hydrochloride. Donepezil hydrochloride is a neurocognition-enhancing drug prescribed especially to manage dementia during Alzheimer′s disease.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
An impurity of Donepezil.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
An impurity of Donepezil.
Brand Name:
Vulcanchem
CAS No.:
120013-39-0
VCID:
VC21347978
InChI:
InChI=1S/C17H23NO3.ClH/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2;/h9-11,13,18H,3-8H2,1-2H3;1H
SMILES:
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCNCC3)OC.Cl
Molecular Formula:
C17H23NO3·HCl
Molecular Weight:
325.8 g/mol
5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride
CAS No.: 120013-39-0
Cat. No.: VC21347978
Molecular Formula: C17H23NO3·HCl
Molecular Weight: 325.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | Desbenzyl donepezil hydrochloride is a metabolite of drug, donepezil hydrochloride. Donepezil hydrochloride is a neurocognition-enhancing drug prescribed especially to manage dementia during Alzheimer′s disease. Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. An impurity of Donepezil. |
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CAS No. | 120013-39-0 |
Molecular Formula | C17H23NO3·HCl |
Molecular Weight | 325.8 g/mol |
IUPAC Name | 5,6-dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydroinden-1-one;hydrochloride |
Standard InChI | InChI=1S/C17H23NO3.ClH/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2;/h9-11,13,18H,3-8H2,1-2H3;1H |
Standard InChI Key | WOZXDQQCMZIQEG-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2C(=C1)CC(C2=O)CC3CCNCC3)OC.Cl |
Canonical SMILES | COC1=C(C=C2C(=C1)CC(C2=O)CC3CCNCC3)OC.Cl |
Appearance | Off-White to Pale Yellow Solid |
Melting Point | >245°C |
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